Reversine

Content Navigation

CAS Number

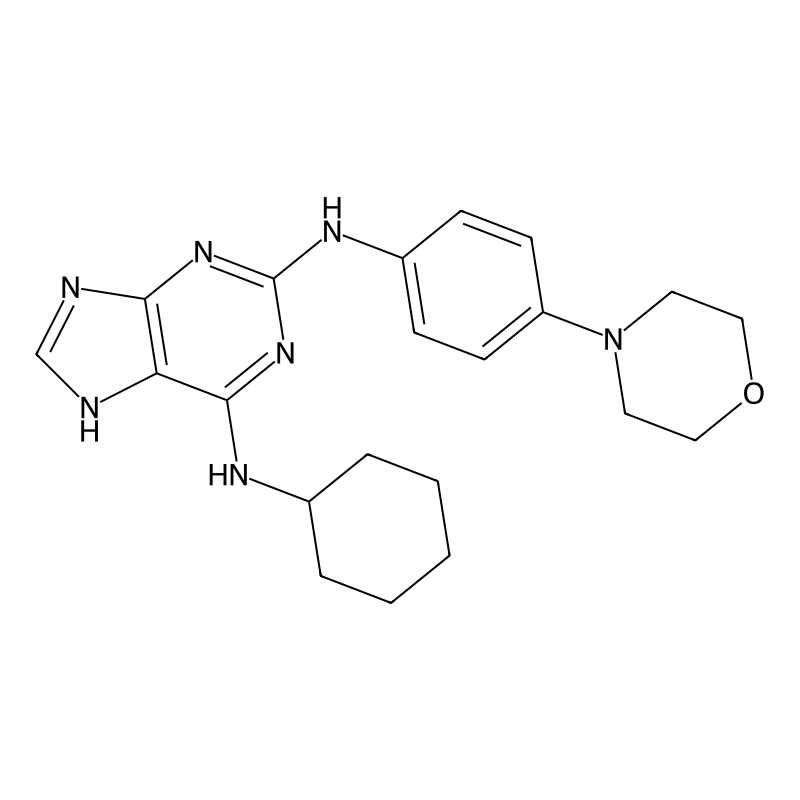

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Reversine is a synthetic 2,6-disubstituted purine derivative primarily procured as an ATP-competitive inhibitor of the monopolar spindle 1 (MPS1/TTK) kinase and as a small-molecule dedifferentiation agent . Originally identified for its ability to reprogram lineage-committed somatic cells into multipotent mesenchymal progenitors, it has since been characterized as a critical tool for spindle assembly checkpoint (SAC) override in cell cycle research [1]. The compound exhibits baseline solubility of up to 25 mM (approximately 10 mg/mL) in anhydrous DMSO or DMF, but requires strict handling protocols due to rapid degradation and precipitation in aqueous environments .

Substituting Reversine with other MPS1 inhibitors, such as AZ3146 or SP600125, fundamentally alters assay sensitivity and off-target profiles. While AZ3146 is highly selective, it is significantly less potent against full-length MPS1, requiring higher working concentrations that can perturb sensitive cell cycle models [1]. Conversely, utilizing broad-spectrum JNK inhibitors like SP600125 for MPS1 suppression requires micromolar dosing, introducing severe off-target cytotoxicity [1]. In stem cell workflows, replacing Reversine with standard genetic reprogramming cocktails shifts the protocol from a transient, titratable chemical intervention to a permanent genetic modification, drastically changing downstream processability and regulatory compliance [2].

References

- [1] Santaguida, S., et al. 'Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine.' Journal of Cell Biology 190.1 (2010): 73-87.

- [2] Chen, S., et al. 'Reversine increases the plasticity of lineage-committed mammalian cells.' PNAS 104.25 (2007): 10482-10487.

Nanomolar Potency Against Full-Length MPS1 Kinase

Reversine demonstrates high potency against full-length MPS1 kinase, achieving an IC50 of 2.8 nM. This represents a 12.5-fold increase in potency compared to the dedicated MPS1 inhibitor AZ3146 (IC50 = 35 nM) and an approximately 890-fold advantage over the multi-kinase inhibitor SP600125 (IC50 = 2.5 µM) [1]. This low nanomolar IC50 allows researchers to completely override the spindle assembly checkpoint at single-digit nanomolar concentrations.

| Evidence Dimension | In vitro IC50 for full-length MPS1 kinase |

| Target Compound Data | Reversine: 2.8 nM |

| Comparator Or Baseline | AZ3146: 35 nM; SP600125: 2.5 µM |

| Quantified Difference | 12.5x more potent than AZ3146; ~890x more potent than SP600125 |

| Conditions | In vitro biochemical kinase assay (50 µM ATP) |

Procuring Reversine enables ultra-low-dose SAC override, minimizing the off-target cytotoxicity associated with micromolar kinase inhibitors in sensitive cancer models.

High-Efficiency Cellular Dedifferentiation and Lineage Plasticity

In lineage-committed C2C12 myoblasts, Reversine treatment at 20 nM induces a profound shift toward multipotency. Clonal analysis reveals that Reversine-treated colonies achieve osteogenesis efficiencies of 20-50% and adipogenesis efficiencies of 15-42% under lineage-specific inducing conditions [1]. In contrast, DMSO-treated baseline controls exhibit minimal plasticity, with only 3.4% osteogenesis and 3.1% adipogenesis [1].

| Evidence Dimension | Multipotency conversion efficiency (Osteogenesis / Adipogenesis) |

| Target Compound Data | Reversine (20 nM): 20-50% osteogenesis, 15-42% adipogenesis |

| Comparator Or Baseline | DMSO Control: 3.4% osteogenesis, 3.1% adipogenesis |

| Quantified Difference | >10-fold increase in successful lineage conversion |

| Conditions | C2C12 myoblasts cultured for 14 days, followed by 6 days in lineage-specific inducing conditions |

Provides a quantifiable non-genetic small-molecule alternative for generating multipotent progenitor cells, simplifying procurement for regenerative medicine workflows.

Formulation Compatibility for Synergistic In Vivo Oncology Models

Reversine exhibits verified formulation compatibility with non-steroidal anti-inflammatory drugs (NSAIDs) for combination oncology screening. In a murine cervical cancer model, a combination formulation of 10 µmol/L Reversine and 10 mmol/L Aspirin synergistically inhibited the proliferation of five cervical cancer cell lines and significantly reduced in vivo tumor volume compared to either agent administered as a monotherapy [1].

| Evidence Dimension | In vivo tumor volume reduction and cellular inhibition rate |

| Target Compound Data | Reversine + Aspirin combination formulation |

| Comparator Or Baseline | Reversine monotherapy and Aspirin monotherapy |

| Quantified Difference | Statistically significant synergistic increase in apoptosis and reduction in tumor weight/volume over monotherapies |

| Conditions | Murine cervical cancer model (U14 cells) and in vitro HeLa/Siha/Caski cell lines |

Validates the compound’s processability and compatibility in multi-agent formulations, making it a reliable precursor for combination drug screening.

Strict Anhydrous Solubility and Aqueous Handling Constraints

Reversine requires strict adherence to anhydrous solvent protocols. It is soluble up to 25 mM in DMSO or DMF, but moisture contamination rapidly reduces solubility [REFS-1, REFS-2]. Furthermore, its aqueous stability is severely limited; Reversine in aqueous buffers (e.g., 1:8 DMF:PBS) must be used immediately, as it degrades or precipitates within 24 hours, unlike more stable water-soluble kinase inhibitors.

| Evidence Dimension | Solubility maintenance and aqueous half-life |

| Target Compound Data | Aqueous stability < 24 hours; requires anhydrous DMSO/DMF |

| Comparator Or Baseline | Standard water-soluble kinase inhibitors (stable for weeks in aqueous buffer) |

| Quantified Difference | Near-total loss of reliable solubility/activity in aqueous solution > 1 day |

| Conditions | Stock solution preparation and aqueous buffer dilution (pH 7.2) |

Procurement teams must ensure parallel sourcing of anhydrous solvents and mandate daily-prep workflows to prevent assay failure and irreproducible IC50 data.

Small-Molecule Stem Cell Reprogramming Workflows

Due to its >10-fold increase in multipotency conversion efficiency compared to baseline controls, Reversine is highly indicated for non-genetic cellular reprogramming. It serves as a primary small-molecule selection for dedifferentiating lineage-committed cells (such as myoblasts and fibroblasts) into multipotent mesenchymal progenitors without the regulatory and processability burdens of viral vector-mediated genetic modification [1].

Spindle Assembly Checkpoint (SAC) Disruption Assays

Leveraging its ultra-low 2.8 nM IC50 against full-length MPS1, Reversine is strictly indicated for cell cycle research requiring rapid and complete SAC override. It allows researchers to induce premature anaphase and aneuploidy in cancer cell lines at single-digit nanomolar concentrations, avoiding the off-target MAPK/JNK interference seen with micromolar alternatives like SP600125[2].

In Vivo Combination Oncology Screening

Supported by its proven formulation compatibility with NSAIDs, Reversine is an excellent candidate for in vivo combination therapy models. Its ability to synergize with agents like aspirin to reduce tumor volume in xenograft models makes it a reliable baseline compound for screening novel multi-pathway apoptotic formulations [3].

References

- [1] Chen, S., et al. 'Reversine increases the plasticity of lineage-committed mammalian cells.' PNAS 104.25 (2007): 10482-10487.

- [2] Santaguida, S., et al. 'Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine.' Journal of Cell Biology 190.1 (2010): 73-87.

- [3] Qin, H.X., et al. 'Synergistic antitumor activity of reversine combined with aspirin in cervical carcinoma in vitro and in vivo.' Cytotechnology 65.4 (2013): 643-653.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Lu CH, Liu YW, Hua SC, Yu HI, Chang YP, Lee YR. Autophagy induction of reversine on human follicular thyroid cancer cells. Biomed Pharmacother. 2012 Dec;66(8):642-7. doi: 10.1016/j.biopha.2012.08.001. Epub 2012 Sep 15. PubMed PMID: 23089471.

3: Hu X, Zhang X, Zhou Y, Yu Y, Xu H. [Research progress of cell dedifferentiation induced by reversine]. Zhongguo Xiu Fu Chong Jian Wai Ke Za Zhi. 2012 Sep;26(9):1126-9. Review. Chinese. PubMed PMID: 23057363.

4: Kuo CH, Lu YC, Tseng YS, Shi CS, Chen SH, Chen PT, Wu FL, Chang YP, Lee YR. Reversine induces cell cycle arrest, polyploidy, and apoptosis in human breast cancer cells. Breast Cancer. 2012 Aug 28. [Epub ahead of print] PubMed PMID: 22926505.

5: Lv X, Zhu H, Bai Y, Chu Z, Hu Y, Cao H, Liu C, He X, Peng S, Gao Z, Yang C, Hua J. Reversine promotes porcine muscle derived stem cells (PMDSCs) differentiation into female germ-like cells. J Cell Biochem. 2012 Dec;113(12):3629-42. doi: 10.1002/jcb.24296. PubMed PMID: 22821411.

6: Piccoli M, Palazzolo G, Conforti E, Lamorte G, Papini N, Creo P, Fania C, Scaringi R, Bergante S, Tringali C, Roncoroni L, Mazzoleni S, Doneda L, Galli R, Venerando B, Tettamanti G, Gelfi C, Anastasia L. The synthetic purine reversine selectively induces cell death of cancer cells. J Cell Biochem. 2012 Oct;113(10):3207-17. doi: 10.1002/jcb.24197. PubMed PMID: 22615034.

7: Jemaà M, Galluzzi L, Kepp O, Boilève A, Lissa D, Senovilla L, Harper F, Pierron G, Berardinelli F, Antoccia A, Castedo M, Vitale I, Kroemer G. Preferential killing of p53-deficient cancer cells by reversine. Cell Cycle. 2012 Jun 1;11(11):2149-58. doi: 10.4161/cc.20621. Epub 2012 Jun 1. PubMed PMID: 22592527.

8: Hua SC, Chang TC, Chen HR, Lu CH, Liu YW, Chen SH, Yu HI, Chang YP, Lee YR. Reversine, a 2,6-disubstituted purine, as an anti-cancer agent in differentiated and undifferentiated thyroid cancer cells. Pharm Res. 2012 Jul;29(7):1990-2005. doi: 10.1007/s11095-012-0727-3. Epub 2012 Apr 4. PubMed PMID: 22477067.

9: Lee YR, Wu WC, Ji WT, Chen JY, Cheng YP, Chiang MK, Chen HR. Reversine suppresses oral squamous cell carcinoma via cell cycle arrest and concomitantly apoptosis and autophagy. J Biomed Sci. 2012 Jan 27;19:9. doi: 10.1186/1423-0127-19-9. PubMed PMID: 22283874; PubMed Central PMCID: PMC3299600.

10: Conforti E, Arrigoni E, Piccoli M, Lopa S, de Girolamo L, Ibatici A, Di Matteo A, Tettamanti G, Brini AT, Anastasia L. Reversine increases multipotent human mesenchymal cells differentiation potential. J Biol Regul Homeost Agents. 2011 Apr-Jun;25(2 Suppl):S25-33. PubMed PMID: 22051168.

Explore Compound Types